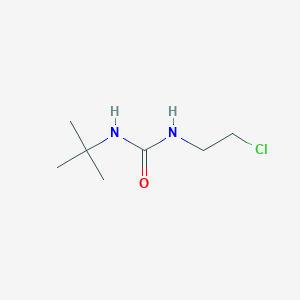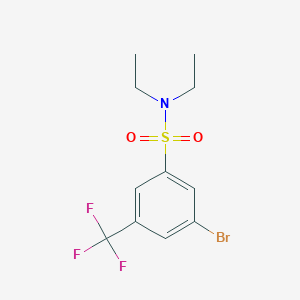
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, or 3-Br-NEDBT, is a small molecule that has been studied for its potential medicinal and laboratory applications. It belongs to a class of compounds known as sulfonamides, which are characterized by their ability to form strong hydrogen bonds with a wide range of molecules. 3-Br-NEDBT has been studied for its ability to act as a catalyst, a ligand, and a drug candidate. In
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Applications
Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrated excellent properties as a photosensitizer, particularly for Type II mechanisms in photodynamic therapy, potentially useful for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound showed potential for photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Synthetic Methodology
- Bromoamidation of Unactivated Olefins : Yu, Chen, Cheng, and Yeung (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This methodology is applicable to both cyclic and aliphatic olefins (Yu et al., 2015).
Structural and Physicochemical Properties
- Structural Characterization : Deng, Liao, Tan, and Liu (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and analyzed its structure using various spectroscopic methods. They employed Density Functional Theory (DFT) for further analysis, revealing important physicochemical properties of the compound (Deng, Liao, Tan, & Liu, 2021).
Bioactivity and Therapeutic Applications
- Anti-Inflammatory and Antimicrobial Agents : Bekhit, Ashour, Abdel Ghany, Bekhit, and Baraka (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives with anti-inflammatory and antimicrobial properties. Some compounds surpassed the activity of indomethacin in bioassays (Bekhit et al., 2008).
Organometallic Synthesis
- Organometallic Synthesis : Porwisiak and Schlosser (1996) reported the selective preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, demonstrating its utility in various synthetically useful organometallic reactions (Porwisiak & Schlosser, 1996).
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCPKZHSCXYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650509 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-25-9 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)



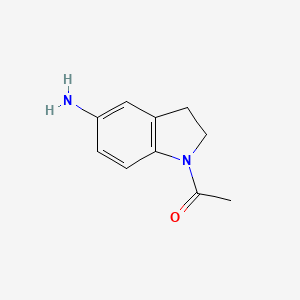
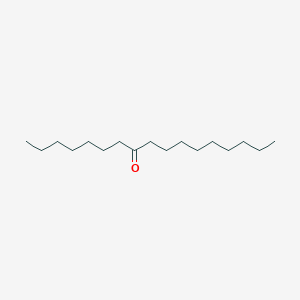

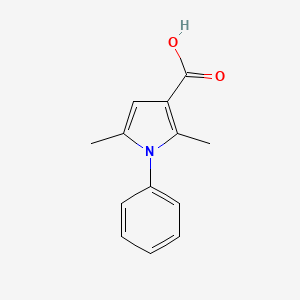
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
